(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the pyridin-2-yl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the pyridin-2-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce reduced oxazole or pyridine derivatives, and substitution may result in various alkylated or arylated products.
Scientific Research Applications
(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, which may have different biological activities and properties.
4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)oxazole: A similar compound lacking the dihydro functionality, which may affect its reactivity and applications.
2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole: A compound without the tert-butyl group, which may influence its chemical properties and uses.
Uniqueness
(S)-4-(tert-Butyl)-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activities compared to the ®-enantiomer.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-14(2,3)12-10-18-13(17-12)15(4,5)11-8-6-7-9-16-11/h6-9,12H,10H2,1-5H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSUTYGGJOEAF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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